Home > Products > Screening Compounds P13196 > Arotinolol, (R)-
Arotinolol, (R)- - 92075-58-6

Arotinolol, (R)-

Catalog Number: EVT-15483992
CAS Number: 92075-58-6
Molecular Formula: C15H21N3O2S3
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of arotinolol hydrochloride involves several complex steps. One notable method includes:

  1. Ammonolysis and Salification: This step involves the reaction of specific precursors to form arotinolol, followed by salification to produce the hydrochloride salt.
  2. Reflux Conditions: The reaction mixture is typically heated under reflux conditions, monitored through thin-layer chromatography to ensure completion.
  3. Purification: After the reaction, the product is purified through recrystallization from solvents such as acetone or dimethyl sulfoxide, achieving high purity levels suitable for pharmaceutical use .

Industrial Production Methods

In industrial settings, the synthesis is optimized for yield and purity. Techniques often include large-scale reactions with careful control of temperature and pH to ensure consistent quality .

Molecular Structure Analysis

Structure and Data

The molecular formula of arotinolol is C15H21N3O2S3C_{15}H_{21}N_{3}O_{2}S_{3}, with a molar mass of approximately 371.53 g/mol. Its structural characteristics include:

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 8
  • Topological Polar Surface Area: 170 Ų .

The compound exhibits a complex three-dimensional arrangement that contributes to its pharmacological activity.

Chemical Reactions Analysis

Arotinolol can undergo various chemical reactions:

  1. Oxidation: It can be oxidized to form sulfoxides or sulfones.
  2. Reduction: Reduction reactions can yield corresponding alcohols or amines.
  3. Substitution Reactions: Functional groups within the molecule can be replaced by other groups under specific conditions.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .

Mechanism of Action

Arotinolol acts primarily as an antagonist at β1-, β2-, and α1-adrenergic receptors. Its mechanism involves:

  • Binding Affinity: Arotinolol exhibits high affinity for adrenergic receptor sites, leading to decreased cardiac contractility and altered peripheral resistance.
  • Physiological Effects: The compound reduces heart rate and blood pressure through its antagonistic actions on adrenergic receptors, making it effective in treating hypertension and heart-related conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Appearance: Typically appears as a white to orange crystalline powder.
  • Melting Point: Approximately 236 °C (decomposes) .

Chemical Properties

  • Solubility: Arotinolol is insoluble in ethanol and diethyl ether but soluble in dimethyl sulfoxide.
  • Storage Conditions: Should be stored in a cool, dark place (<15 °C) due to light sensitivity .
Applications

Arotinolol has significant scientific applications, particularly in cardiovascular medicine:

  • Hypertension Treatment: Widely prescribed for managing high blood pressure.
  • Cardiac Arrhythmias: Used in treating various arrhythmias due to its beta-blocking properties.
  • Research Applications: Investigated for potential benefits in other cardiovascular conditions, including heart failure and angina pectoris .
Historical Development &amp; Evolution of α/β-Adrenergic Receptor Antagonists

Emergence of Dual-Action Adrenoceptor Blockers in Cardiovascular Therapeutics

The conceptual foundation for dual-action adrenoceptor blockers emerged from pioneering receptor theory established by Raymond Ahlquist's 1948 classification of adrenergic receptors into α and β subtypes [1] [4]. This pivotal work created the pharmacological framework necessary for targeted receptor blockade. By the 1960s, Sir James Black's Nobel Prize-winning development of propranolol—the prototypical β-adrenergic antagonist—demonstrated the therapeutic value of adrenergic inhibition in angina management [1] [7]. However, first-generation β-blockers revealed significant physiological limitations, including unopposed α-mediated vasoconstriction that could exacerbate peripheral vascular resistance [4] [10].

The therapeutic breakthrough came with the recognition that combined α/β blockade could overcome these limitations through complementary mechanisms: β-blockade reduces cardiac workload while α-blockade induces vasodilation, synergistically lowering blood pressure without compromising peripheral perfusion. Early dual-action prototypes like labetalol (developed in the 1970s) established the clinical validity of this approach but exhibited suboptimal receptor selectivity profiles [1] [8]. This prompted pharmaceutical innovation toward agents with improved receptor specificity and balanced pharmacokinetics, creating a new therapeutic subclass that would eventually include Arotinolol as an advanced iteration [4] [8].

Table 1: Evolution of Adrenergic Blocking Agents

GenerationRepresentative AgentsReceptor TargetTherapeutic AdvantagesLimitations
First (1960s)PropranololNon-selective βAngina management, arrhythmia controlBronchoconstriction, reduced peripheral perfusion
Second (1970s)Atenolol, Metoprololβ1-selectiveReduced bronchospasm riskLimited vasodilatory capacity
Third (1980s)Labetalol, Carvedilolα1 + non-selective βVasodilation, improved peripheral perfusionOrthostatic hypotension, complex dosing
Advanced Dual-ActionArotinololα1 + β1/β2 + β3 modulationBalanced vasodilation, tremor control, metabolic effectsLimited global clinical adoption

Chronological Development of Thiopropanolamine Derivatives

Thiopropanolamine derivatives represent a structural innovation within adrenergic pharmacology, characterized by the incorporation of sulfur-containing heterocycles that confer unique receptor interaction profiles. The chemical lineage began with simple aryloxypropanolamines like propranolol, featuring a naphthalene ring system [1] [7]. During the 1970s, strategic molecular modifications introduced thiophene and thiazole moieties, creating novel compounds with enhanced receptor affinity and dual-action capabilities [8].

The structural progression followed a deliberate design strategy:

  • Isosteric replacement of benzene rings with thiophene to modulate electron distribution
  • Sulfur incorporation via thioether linkages to enhance membrane permeability
  • Carboxamide functionalization to enable hydrogen bonding with receptor residues
  • Chiral center optimization to exploit stereoselective receptor binding [8]

This molecular evolution culminated in Arotinolol's distinctive bithiophenyl-thiazole architecture—a configuration that enables simultaneous interaction with α1-adrenergic and β-adrenergic binding pockets [6] [8]. The compound's (R)-stereochemistry at the propanolamine chiral center proved critical for optimal three-dimensional receptor alignment, significantly enhancing its binding kinetics compared to earlier racemic mixtures used in first-generation agents [8] [10].

Sumitomo Pharma's Role in Arotinolol Discovery & Optimization

Sumitomo Pharma's entry into cardiovascular drug discovery emerged from strategic investments in heterocyclic chemistry during the 1970s. Their researchers identified the thiophene-thiazole scaffold as a promising pharmacophore for multi-receptor targeting, initiating a dedicated medicinal chemistry program that would yield Arotinolol (initially designated S-596) [3] [6]. The company's innovation centered on three key aspects:

  • Synthetic Methodology: Development of an efficient four-step synthesis from 5-acetylthiophene-2-carboxylic acid, featuring a critical bromination-cyclization sequence to construct the central thiazole ring [8]
  • Structural Optimization: Systematic exploration of substituents on the thiophene carboxamide moiety, establishing that the primary amide conferred optimal solubility and receptor affinity balance
  • Chiral Resolution: Investment in stereoselective synthesis to isolate the biologically active (R)-enantiomer, avoiding the pharmacological dilution seen in racemic β-blockers [6] [8]

Sumitomo's development pipeline advanced Arotinolol to clinical trials by the early 1980s, culminating in its 1986 launch as Almarl® for hypertension and angina [3] [9]. The company further expanded its cardiovascular portfolio through global partnerships, positioning Arotinolol as part of a broader therapeutic arsenal that included advanced antipsychotics and metabolic agents [9].

Table 2: Sumitomo Pharma's Cardiovascular Research Milestones

TimelineDevelopment AchievementClinical Significance
1979First publication of S-596 (Arotinolol) pharmacologyDemonstrated dual α/β blockade with reduced peripheral resistance
1986Japanese approval of Almarl® (Arotinolol HCl)Provided hypertension treatment with improved peripheral perfusion
1990sExpansion into Chinese market via Sumitomo Pharma (Suzhou)Increased global accessibility of Arotinolol
2001Clinical validation of arterial stiffness reductionEstablished benefits beyond blood pressure control
Post-2000Diversification into thrombin inhibitors (Edoxaban)Addressed complementary cardiovascular indications

The company's ongoing commitment to receptor-targeted therapeutics is evidenced by their investment in molecular pharmacology studies that elucidated Arotinolol's unique β3-adrenergic receptor agonism—a property that may contribute to its vasodilatory effects through nitric oxide-mediated pathways [6] [8]. This multifaceted approach cemented Sumitomo's reputation for innovative cardiovascular drug development and positioned Arotinolol as a clinically distinctive dual-action agent.

Properties

CAS Number

92075-58-6

Product Name

Arotinolol, (R)-

IUPAC Name

5-[2-[(2R)-3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide

Molecular Formula

C15H21N3O2S3

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)/t9-/m1/s1

InChI Key

BHIAIPWSVYSKJS-SECBINFHSA-N

Canonical SMILES

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O

Isomeric SMILES

CC(C)(C)NC[C@H](CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.